molecular formula C24H24N2O3S B405501 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole

Cat. No.: B405501
M. Wt: 420.5g/mol
InChI Key: DKPKDNPOEUWWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 2-bromoethyl ethyl sulfide to form 2-(4-methoxyphenoxy)ethyl sulfide. This intermediate is then reacted with 2-phenoxyethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.

Scientific Research Applications

2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazole
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

What sets 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy groups, along with the benzimidazole core, make it a versatile compound for various applications .

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C24H24N2O3S/c1-27-19-11-13-21(14-12-19)29-17-18-30-24-25-22-9-5-6-10-23(22)26(24)15-16-28-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3

InChI Key

DKPKDNPOEUWWIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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